molecular formula C15H16N2O2S2 B5672007 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B5672007
M. Wt: 320.4 g/mol
InChI Key: ZOUSKAKMLFKZSK-UHFFFAOYSA-N
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Description

The compound is part of a broader class of thiophene derivatives that have been explored for various pharmacological activities. Although the specific compound's detailed studies are scarce, related research indicates significant interest in thiophene derivatives for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves reactions of amino-tetrahydrobenzo[b]thiophene carboxamide with different organic reagents. The Gewald reaction is a common method for synthesizing such compounds, providing a versatile route to thiophene derivatives with varied substitutions (Amr et al., 2010). Cross recyclization reactions also play a crucial role in the synthesis of thiophene derivatives, offering pathways to various functionalized compounds (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives is typically performed using techniques such as IR, 1H NMR, MS spectral data, and X-ray crystallography. These methods confirm the structural integrity and the specific substitution patterns of the synthesized compounds. The planarity and conformation of the thiophene rings, as well as the positioning of substituents, are crucial for understanding the compound's chemical behavior and potential interactions (de Lima et al., 2010).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including aminomethylation, which leads to the formation of complex heterocyclic structures. These reactions expand the functional diversity of thiophene compounds and enable the exploration of new pharmacological properties. The interactions between thiophene derivatives and different chemical reagents reveal the compounds' reactivity and potential as chemical intermediates (Dotsenko et al., 2012).

properties

IUPAC Name

2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c16-13(18)12-9-5-2-1-3-6-10(9)21-15(12)17-14(19)11-7-4-8-20-11/h4,7-8H,1-3,5-6H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUSKAKMLFKZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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